molecular formula C7H4F3NO3 B1410187 3-Difluoromethoxy-2-fluoroisonicotinic acid CAS No. 1806376-43-1

3-Difluoromethoxy-2-fluoroisonicotinic acid

Cat. No. B1410187
M. Wt: 207.11 g/mol
InChI Key: XWULXAYPWIPHPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Difluoromethoxy-2-fluoroisonicotinic acid, also known as DFMFN, is a compound that has been studied for its potential applications in scientific research. It is a derivative of isonicotinic acid, a compound found in nature and widely used in pharmaceuticals. DFMFN has been found to have a variety of biochemical and physiological effects, which makes it a promising target for further research.

Scientific Research Applications

3-Difluoromethoxy-2-fluoroisonicotinic acid has been studied for its potential applications in scientific research. It has been found to be a useful tool for studying the structure and function of proteins, as well as for studying the potential therapeutic effects of drugs. 3-Difluoromethoxy-2-fluoroisonicotinic acid has also been used in studies of cellular metabolism, as it has been found to be a potent inhibitor of the enzyme acetylcholinesterase.

Mechanism Of Action

3-Difluoromethoxy-2-fluoroisonicotinic acid is believed to work by binding to the active site of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. By binding to the enzyme, 3-Difluoromethoxy-2-fluoroisonicotinic acid inhibits the enzyme's activity, leading to an increase in the levels of acetylcholine in the body. This increase in acetylcholine can have a variety of effects, depending on the location of the enzyme.

Biochemical And Physiological Effects

3-Difluoromethoxy-2-fluoroisonicotinic acid has been found to have a variety of biochemical and physiological effects. In studies, it has been found to increase the levels of acetylcholine in the brain, leading to an increase in alertness and focus. It has also been found to increase the levels of dopamine, a neurotransmitter involved in reward and motivation. In addition, 3-Difluoromethoxy-2-fluoroisonicotinic acid has been found to increase the levels of serotonin, a neurotransmitter involved in mood regulation.

Advantages And Limitations For Lab Experiments

The main advantage of using 3-Difluoromethoxy-2-fluoroisonicotinic acid for lab experiments is that it is a relatively simple and cost-effective compound to synthesize. In addition, 3-Difluoromethoxy-2-fluoroisonicotinic acid is a potent inhibitor of the enzyme acetylcholinesterase, making it a useful tool for studying the effects of drugs on this enzyme. However, 3-Difluoromethoxy-2-fluoroisonicotinic acid has some limitations as well. It is not as potent as some other compounds, and it can be toxic if used in large doses.

Future Directions

The potential future directions for research on 3-Difluoromethoxy-2-fluoroisonicotinic acid are numerous. One potential direction is to further study the biochemical and physiological effects of 3-Difluoromethoxy-2-fluoroisonicotinic acid in order to better understand its mechanism of action. Another potential direction is to explore the potential therapeutic applications of 3-Difluoromethoxy-2-fluoroisonicotinic acid, such as its ability to increase alertness and focus. Additionally, further research could be done to explore the potential for 3-Difluoromethoxy-2-fluoroisonicotinic acid to be used as a drug for the treatment of neurological disorders. Finally, further research could be done to explore the potential for 3-Difluoromethoxy-2-fluoroisonicotinic acid to be used as a tool for studying the structure and function of proteins.

properties

IUPAC Name

3-(difluoromethoxy)-2-fluoropyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO3/c8-5-4(14-7(9)10)3(6(12)13)1-2-11-5/h1-2,7H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWULXAYPWIPHPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(=O)O)OC(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Difluoromethoxy-2-fluoroisonicotinic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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